
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a methyl group, a phenyl group, and a prop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methyl, phenyl, and prop-1-en-1-yl groups can be carried out through various substitution reactions using reagents like alkyl halides and aryl halides in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of high-throughput screening and automated synthesis platforms can also streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-1-en-1-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of saturated amine derivatives.
Substitution: Formation of various substituted furan and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-N-phenylfuran-2-amine: Lacks the prop-1-en-1-yl group, resulting in different chemical properties and reactivity.
5-Phenylfuran-2-amine: Lacks the methyl and prop-1-en-1-yl groups, leading to distinct biological activities.
Uniqueness: 4-Methyl-N-phenyl-5-(prop-1-en-1-yl)furan-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities not observed in its analogs.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-methyl-N-phenyl-5-[(E)-prop-1-enyl]furan-2-amine |
InChI |
InChI=1S/C14H15NO/c1-3-7-13-11(2)10-14(16-13)15-12-8-5-4-6-9-12/h3-10,15H,1-2H3/b7-3+ |
InChI-Schlüssel |
FWWHSPFXWQXAFH-XVNBXDOJSA-N |
Isomerische SMILES |
C/C=C/C1=C(C=C(O1)NC2=CC=CC=C2)C |
Kanonische SMILES |
CC=CC1=C(C=C(O1)NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)

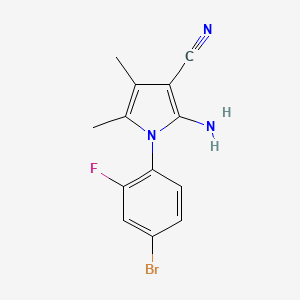

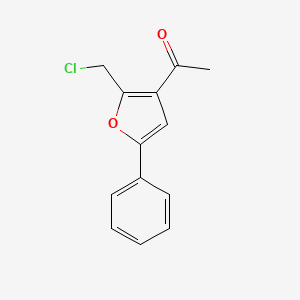
![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
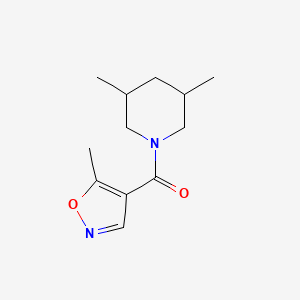
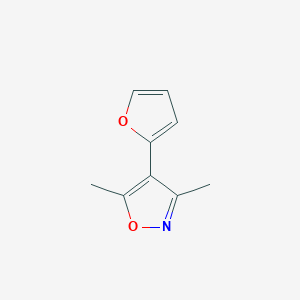
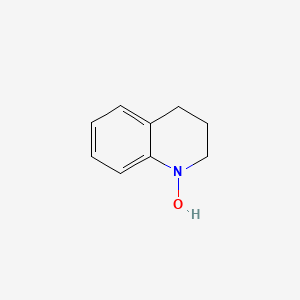
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
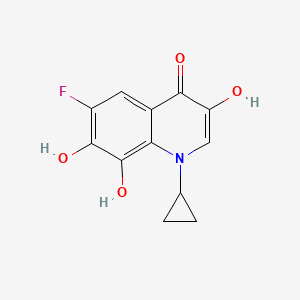
![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)

